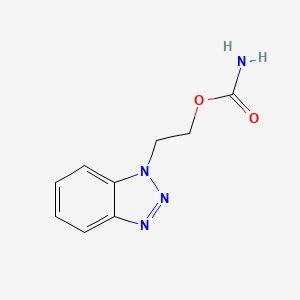
1-(2-Carbamyloxyethyl)benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Carbamyloxyethyl)benzotriazole is a chemical compound that belongs to the benzotriazole family Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 1-(2-Carbamyloxyethyl)benzotriazole typically involves the reaction of benzotriazole with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
1-(2-Carbamyloxyethyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Carbamyloxyethyl)benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination compounds with metal ions, which is crucial for its role as a corrosion inhibitor . In biological systems, it can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(2-Carbamyloxyethyl)benzotriazole can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler compound with similar corrosion-inhibiting properties but less versatility in chemical modifications.
1-(Phenylsulfonyl)-1H-benzotriazole:
1-Cyanobenzotriazole: Used as an electrophilic cyanation reagent and in the preparation of substituted ureas and thioureas.
The uniqueness of this compound lies in its specific structure, which allows for a broader range of applications and chemical modifications compared to its simpler counterparts .
Properties
CAS No. |
13260-62-3 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)ethyl carbamate |
InChI |
InChI=1S/C9H10N4O2/c10-9(14)15-6-5-13-8-4-2-1-3-7(8)11-12-13/h1-4H,5-6H2,(H2,10,14) |
InChI Key |
PCXQCSOAKLWZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)

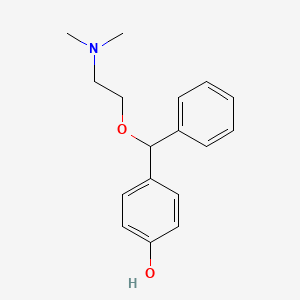


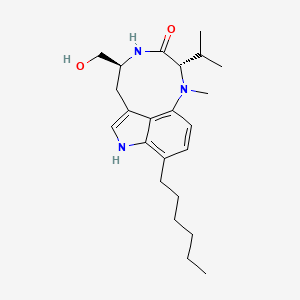

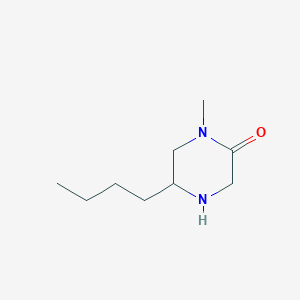
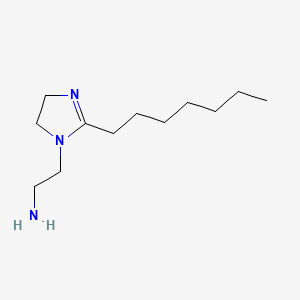
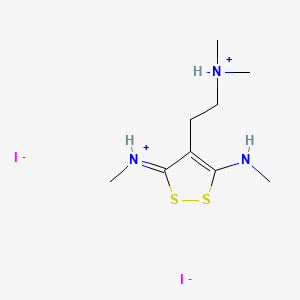
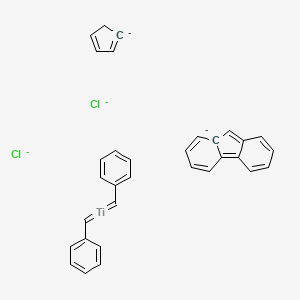
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)

